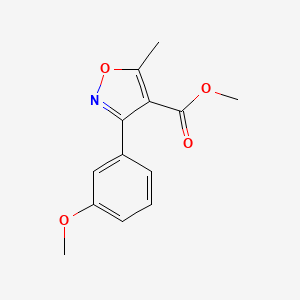![molecular formula C9H8BrN3O B13686246 [5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)
[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of [5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol typically involves the following steps:
Synthesis of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Methanol Group: The final step involves the reduction of a corresponding ketone or aldehyde to form the methanol group.
Analyse Des Réactions Chimiques
[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, leading to inhibition or activation of specific enzymes or receptors. The bromophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar compounds to [5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol include other triazole derivatives such as:
[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol: Similar structure but with the bromophenyl group in a different position.
[5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl]methanol: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
[5-(3-Phenyl)-1H-1,2,4-triazol-3-yl]methanol: Similar structure but without the halogen substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H8BrN3O |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13) |
Clé InChI |
HOTMWGZYDZJMMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=NNC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


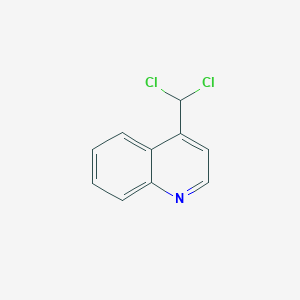
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
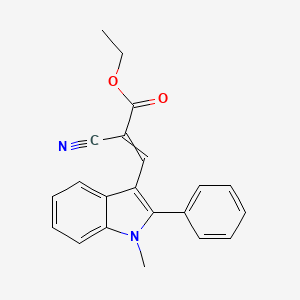

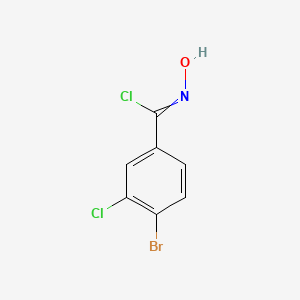
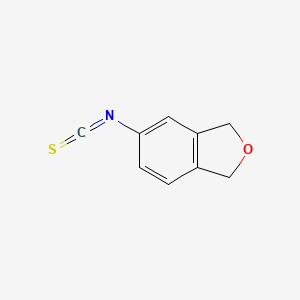
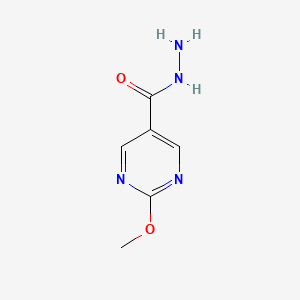
![Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)
![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
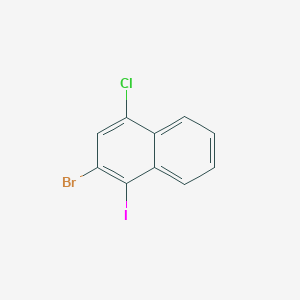
dimethylsilane](/img/structure/B13686239.png)
![7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B13686242.png)

